molecular formula C9H12N2O B1377671 5-(Azetidin-3-yloxy)-2-methylpyridine CAS No. 1400762-70-0

5-(Azetidin-3-yloxy)-2-methylpyridine

Cat. No. B1377671
CAS RN: 1400762-70-0
M. Wt: 164.2 g/mol
InChI Key: ZHIBSGKGUCMJCQ-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used as building blocks in the synthesis of various bioactive molecules . The compound you mentioned, “5-(Azetidin-3-yloxy)-2-methylpyridine”, is a pyridine derivative with an azetidine group attached through an ether linkage. Pyridines are six-membered heterocyclic compounds containing a nitrogen atom and are widely used in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyridine ring with a methyl group at the 2-position and an azetidine group attached at the 5-position through an ether linkage .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would be influenced by the presence of the azetidine and pyridine rings. Azetidines, being strained four-membered rings, can undergo ring-opening reactions . Pyridines, on the other hand, can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the polar ether and pyridine groups could impact its solubility .

Scientific Research Applications

Synthesis and Ligand Potential

5-(Azetidin-3-yloxy)-2-methylpyridine and its analogues have been explored in various synthetic pathways. A notable example is the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, which might be a novel ligand for nicotinic receptors. This compound was synthesized via a Stille coupling process, involving a series of reactions under controlled conditions, and has potential applications in receptor studies (Karimi & Långström, 2002).

Drug Intermediate Development

The compound has been utilized in the development of drug intermediates. For instance, a practical synthesis of an aminopyridine, a component of a BTK inhibitor, was achieved by improving the yield, purity, and operability of the synthesis process. This development has significant implications in the pharmaceutical industry for the production of more efficient and cost-effective drug intermediates (Alabanza et al., 2013).

Glycosidase Inhibitory Activity

The azetidine iminosugars derived from this compound have shown notable inhibitory activity against specific enzymes. One study synthesized compounds from d-glucose and found significant inhibitory activity against amyloglucosidase from Aspergillus niger. This suggests potential applications in the field of biochemistry and enzyme inhibition (Lawande et al., 2015).

Antibacterial and Antifungal Properties

Research has also revealed the antibacterial and antifungal properties of azetidine derivatives. One study synthesized a novel azetidine derivative and evaluated its antibacterial and antifungal activities, finding acceptable results. This points to possible applications in the development of new antimicrobial agents (Rao et al., 2013).

Intrinsic Electrophilicity Studies

In another study, the intrinsic electrophilicity of a related pyrimidine derivative was examined. This research provided insights into the compound's reactivity with biological nucleophiles, which is essential for understanding its pharmacological properties and potential toxicological outcomes (Kalgutkar et al., 2011).

Safety and Hazards

The safety and hazards of “5-(Azetidin-3-yloxy)-2-methylpyridine” would depend on its specific physical and chemical properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions in the study of “5-(Azetidin-3-yloxy)-2-methylpyridine” would likely involve exploring its potential applications in pharmaceuticals or agrochemicals, given the prevalence of azetidine and pyridine derivatives in these fields .

properties

IUPAC Name

5-(azetidin-3-yloxy)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-2-3-8(6-11-7)12-9-4-10-5-9/h2-3,6,9-10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIBSGKGUCMJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 g) and 6-methylpyridin-3-ol (570 mg) were mixed with THF (10 ml), and triphenylphosphine (2.3 g) was added thereto. A 1.9 M DIAD/toluene solution (4.5 ml) was added dropwise thereto, followed by stirring at 55° C. overnight. The reaction mixture was concentrated under reduced pressure, and EtOAc and 1 M hydrochloric acid were added thereto. The aqueous layer was adjusted to pH of around 10 by the addition of a 4 M aqueous NaOH solution, followed by extraction with CHCl3. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (CHCl3/MeOH). The purified product thus obtained was mixed with DCE (6 ml), and TFA (3 ml) was added thereto, followed by stirring at room temperature for 5 hours. The reaction mixture was concentrated under reduced pressure, and then CHCl3 and a 1 M aqueous NaOH solution were added thereto. The organic layer was dried over Na2SO4 and then concentrated under reduced pressure to obtain 5-(azetidin-3-yloxy)-2-methylpyridine (269 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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